5-Hydroxyisatin

Descripción

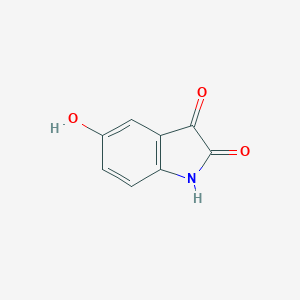

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxy-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-1-2-6-5(3-4)7(11)8(12)9-6/h1-3,10H,(H,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEUAVRUUFUMIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438484 |

Source

|

| Record name | 5-hydroxyindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116569-09-6 |

Source

|

| Record name | 5-Hydroxyisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116569-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-hydroxyindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-hydroxyisatin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of 5-hydroxyisatin. It includes detailed experimental protocols for its synthesis, characterization, and evaluation of its biological effects, along with visualizations of key signaling pathways and experimental workflows.

Chemical Structure and Identification

This compound, also known as 5-hydroxy-1H-indole-2,3-dione, is a derivative of isatin, a bicyclic organic compound. The core structure consists of a fused benzene (B151609) and pyrrole (B145914) ring system, with a hydroxyl group substituted at the 5th position of the benzene ring and two ketone groups at the 2nd and 3rd positions of the pyrrolidone ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | 5-hydroxy-1H-indole-2,3-dione | [1] |

| CAS Number | 116569-09-6 | [1] |

| Molecular Formula | C₈H₅NO₃ | [1] |

| SMILES | C1=CC2=C(C=C1O)C(=O)C(=O)N2 | [1] |

| InChIKey | SZEUAVRUUFUMIU-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 163.13 g/mol | [1] |

| Melting Point | 193-195 °C (decomposes) | [2] |

| pKa | Data not available | |

| Solubility | DMF: 3 mg/mL, DMSO: 5 mg/mL, Ethanol: insoluble, PBS (pH 7.2): insoluble | [3] |

| Appearance | Solid | [3] |

| Storage Temperature | -20°C | [3] |

Synthesis and Purification

Synthesis of this compound

This protocol is adapted from the general synthesis of 5-substituted indole-2,3-diones.[4][5]

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of N-(4-hydroxyphenyl)-2-hydroxyimino-acetamide.

-

Dissolve chloral (B1216628) hydrate (B1144303) (0.15 mol) in water (400 mL).

-

Add anhydrous sodium sulfate (B86663) (113.6 g), a solution of 4-aminophenol (B1666318) (0.1 mol) in water (100 mL), and concentrated hydrochloric acid (0.3 mol) dropwise.

-

Add a solution of hydroxylamine (B1172632) hydrochloride (0.22 mol) in water.

-

Heat the mixture to 100°C and maintain for 1-2 hours.

-

Cool the reaction mixture, and collect the precipitate by filtration.

-

Wash the residue with cold water and dry to obtain N-(4-hydroxyphenyl)-2-hydroxyimino-acetamide.

-

-

Step 2: Cyclization to this compound.

-

Preheat concentrated sulfuric acid (10V/W of the intermediate from Step 1) to 50°C.

-

Slowly add N-(4-hydroxyphenyl)-2-hydroxyimino-acetamide (0.1 mol) in batches with vigorous stirring, maintaining the temperature between 65-75°C for 1 hour.

-

Heat the mixture to 80°C for 15 minutes.

-

Cool the solution to room temperature and pour it into crushed ice with strong stirring.

-

Filter the resulting precipitate and wash the cake with cold water to furnish the crude this compound.

-

References

- 1. This compound | C8H5NO3 | CID 10352011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 91-56-5 CAS MSDS (Isatin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 5-HYDROXY ISATIN CAS#: 116569-09-6 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 5-Hydroxyisatin and Its Derivatives for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of 5-hydroxyisatin and its derivatives, compounds of significant interest in medicinal chemistry. It details the core synthetic methodologies, presents quantitative data on reaction yields and biological activity, and illustrates key chemical and biological pathways using standardized diagrams.

Synthesis of the this compound Core

The most common and established method for synthesizing substituted isatins, including this compound, is the Sandmeyer isatin (B1672199) synthesis.[1][2][3] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from a corresponding aniline (B41778), followed by an acid-catalyzed intramolecular cyclization to yield the isatin core.[2] For this compound, the logical starting material is 4-aminophenol (B1666318).

Sandmeyer Synthesis Pathway

The general pathway for the Sandmeyer synthesis of isatins is depicted below. The reaction starts with an aniline derivative, which reacts with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, to form the final isatin product.[1][4]

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol is adapted from established Sandmeyer synthesis procedures for substituted anilines.[5][6][7]

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-hydroxyphenyl)acetamide

-

Reaction Setup: In a suitable reaction vessel (e.g., a 1 L three-neck flask), dissolve chloral hydrate (0.15 mol) and sodium sulfate (B86663) (0.8 mol) in 400 mL of water with stirring.

-

Amine Solution Preparation: In a separate beaker, dissolve 4-aminophenol (0.1 mol) in 100 mL of water and add concentrated hydrochloric acid (0.3 mol) dropwise to form the hydrochloride salt.

-

Hydroxylamine Addition: To the 4-aminophenol hydrochloride solution, add hydroxylamine hydrochloride (0.45 mol) and stir until dissolved.

-

Condensation Reaction: Add the amine/hydroxylamine solution to the chloral hydrate/sodium sulfate solution. Heat the combined mixture to boiling (approx. 100 °C) with vigorous stirring for 1-2 minutes. A precipitate of the isonitrosoacetanilide intermediate will form.

-

Isolation: Cool the mixture in an ice bath. Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. Dry the product. The expected yield is typically in the range of 75-85%.[6][7]

Step 2: Cyclization to this compound

-

Acid Preparation: In a flask equipped with a mechanical stirrer and thermometer, carefully preheat concentrated sulfuric acid (e.g., 10 volumes relative to the intermediate) to 50 °C.

-

Cyclization: Slowly add the dried 2-(hydroxyimino)-N-(4-hydroxyphenyl)acetamide (0.1 mol) in small portions to the heated sulfuric acid, ensuring the temperature is maintained between 65-75 °C.

-

Heating: After the addition is complete, continue heating the mixture to 80 °C for approximately 15 minutes to ensure the reaction goes to completion.[7]

-

Precipitation: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The this compound product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral. Recrystallization from an appropriate solvent (e.g., ethanol (B145695)/water) will yield the purified this compound. Expected yields for this step are generally between 65-80%.[6][7]

Synthesis of this compound Derivatives

A major focus of research involves the derivatization of the C3-carbonyl group of the isatin core, most commonly through condensation reactions with nucleophiles like thiosemicarbazides and hydrazides to form thiosemicarbazones and hydrazones, respectively.[8][9] These derivatives have shown a wide range of biological activities.[8][10]

General Derivatization Workflow

The synthesis of C3-derivatives is typically a one-step condensation reaction. This compound is reacted with a suitable N-substituted thiosemicarbazide (B42300) or hydrazide, often under reflux in an alcoholic solvent with a catalytic amount of acid.

Experimental Protocol: Synthesis of this compound-3-Thiosemicarbazones

This is a general procedure for the condensation of this compound with a thiosemicarbazide.[8]

-

Reaction Setup: To a solution of this compound (1 mmol) in absolute ethanol (25 mL), add the desired N-substituted thiosemicarbazide (1 mmol).

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the final thiosemicarbazone derivative.

Quantitative Data Presentation

The following tables summarize representative reaction yields for the Sandmeyer synthesis of related isatins and the biological activity of selected this compound derivatives.

Table 1: Representative Yields for Sandmeyer Synthesis of Substituted Isatins

| Starting Aniline | Intermediate | Intermediate Yield (%) | Final Isatin Product | Final Yield (%) |

| 4-Fluoroaniline | N-(4-fluorophenyl)-2-hydroxyimino-acetamide | 85 | 5-Fluoro-1H-indole-2,3-dione | 77 |

| 4-Bromoaniline | N-(4-bromophenyl)-2-hydroxyimino-acetamide | 80 | 5-Bromo-1H-indole-2,3-dione | 73 |

Data adapted from reference[6][7]. Yields are for isolated products after each step.

Table 2: In Vitro Anticancer Activity of this compound Thiosemicarbazone Derivatives

| Compound ID | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) |

| L2 | A549 | Lung Cancer | 2.19 |

| L3 | A549 | Lung Cancer | 1.89 |

| L6 | A431 | Skin Cancer | 0.19 |

| L6 | MCF-7 | Breast Cancer | 0.38 |

| L6 | PC3 | Prostate Cancer | 0.49 |

Data sourced from reference[8]. IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action & Signaling Pathways

Derivatives of this compound have been shown to exert their anticancer effects through various mechanisms, including the induction of DNA damage and the modulation of key cellular signaling pathways.[8] One such identified target is the Ras/MAPK signaling cascade, which is crucial for cell proliferation and survival.[8][11] Inhibition of this pathway can halt cancer cell growth and induce apoptosis.

Ras/MAPK Signaling Pathway

The diagram below provides a simplified overview of the Ras-Raf-MEK-ERK (MAPK) pathway. Signals from cell surface receptors activate Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and ERK. Activated ERK then translocates to the nucleus to regulate transcription factors involved in cell proliferation.[12] this compound derivatives have been shown to inhibit this pathway, for instance by lowering the expression of ERK1/2.[8]

Integrated Experimental Workflow

The development of novel therapeutic agents from a this compound scaffold follows a logical workflow from initial chemical synthesis through to detailed biological evaluation. This process is iterative, with biological results often informing the design of new, more potent derivatives.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. benchchem.com [benchchem.com]

- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of this compound thiosemicarbazones, spectroscopic investigation, protein-ligand docking, and in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Biological Activity of 5-Hydroxyisatin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Among these, 5-hydroxyisatin, an endogenous compound, serves as a crucial scaffold for the development of novel therapeutic agents. The introduction of a hydroxyl group at the 5-position of the isatin ring significantly influences the molecule's electronic properties and its interactions with biological targets. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and experimental workflows to aid researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through various signaling pathways.

Quantitative Anticancer Activity Data

The cytotoxic effects of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various this compound derivatives against different cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound Thiosemicarbazone (L2) | A431 (Skin Cancer) | 0.19 | [1] |

| This compound Thiosemicarbazone (L3) | A431 (Skin Cancer) | 2.19 | [1] |

| This compound Thiosemicarbazone (L6) | A431 (Skin Cancer) | 0.19 | [1] |

| This compound Thiosemicarbazone (L2) | MCF-7 (Breast Cancer) | 1.86 | [1] |

| This compound Thiosemicarbazone (L3) | MCF-7 (Breast Cancer) | 1.54 | [1] |

| This compound Thiosemicarbazone (L6) | MCF-7 (Breast Cancer) | 1.25 | [1] |

| This compound Thiosemicarbazone (L2) | MDA-MB-231 (Breast Cancer) | 1.58 | [1] |

| This compound Thiosemicarbazone (L3) | MDA-MB-231 (Breast Cancer) | 1.21 | [1] |

| This compound Thiosemicarbazone (L6) | MDA-MB-231 (Breast Cancer) | 1.09 | [1] |

| This compound Thiosemicarbazone (L2) | A549 (Lung Cancer) | 2.11 | [1] |

| This compound Thiosemicarbazone (L3) | A549 (Lung Cancer) | 1.89 | [1] |

| This compound Thiosemicarbazone (L6) | A549 (Lung Cancer) | 1.63 | [1] |

| This compound Thiosemicarbazone (L2) | NCI-H460 (Lung Cancer) | 1.98 | [1] |

| This compound Thiosemicarbazone (L3) | NCI-H460 (Lung Cancer) | 1.76 | [1] |

| This compound Thiosemicarbazone (L6) | NCI-H460 (Lung Cancer) | 1.45 | [1] |

| This compound Thiosemicarbazone (L2) | PC3 (Prostate Cancer) | 2.05 | [1] |

| This compound Thiosemicarbazone (L3) | PC3 (Prostate Cancer) | 1.82 | [1] |

| This compound Thiosemicarbazone (L6) | PC3 (Prostate Cancer) | 1.51 | [1] |

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated by their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

One of the critical pathways targeted is the Ras/MAPK signaling cascade. The compound L6, a this compound thiosemicarbazone, has been shown to inhibit this pathway, leading to a decrease in cancer cell proliferation and colony formation.[1]

Furthermore, these compounds can induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. This is often achieved through the intrinsic (mitochondrial) pathway, which involves DNA damage and the activation of tumor suppressor proteins like p53.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control.

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins such as caspases and members of the Bcl-2 family.

Protocol:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table presents MIC values for some isatin derivatives (note: specific data for this compound derivatives is limited in the readily available literature, hence a broader range of isatin derivatives is presented).

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Isatin Derivative 3b | Staphylococcus aureus | 3.12 | Candida tropicalis | >50 | [2] |

| Isatin Derivative 3b | Streptococcus pyogenes | 3.12 | Trichophyton rubrum | >50 | [2] |

| Isatin Derivative 3b | MRSA | 3.12 | - | - | [2] |

| Isatin Derivative 3b | Escherichia coli | 3.12 | - | - | [2] |

| Isatin Derivative 3b | Klebsiella pneumoniae | 3.12 | - | - | [2] |

| Isatin Derivative 3e | Staphylococcus aureus | >50 | Candida tropicalis | 6.25 | [2] |

| Isatin Derivative 3e | - | - | Trichophyton rubrum | 6.25 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

Protocol:

-

Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound derivative in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) in the same growth medium.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity

Certain derivatives of isatin have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

| Compound Derivative | Virus | Cell Line | EC50 (µg/mL) | Reference |

| 5-Fluoro-isatin derivative (SPIII-5F) | HCV | Huh 5-2 | 6 | [3] |

| Isatin derivative (SPIII-5H) | HCV | Huh 5-2 | 17 | [3] |

| Bromo-isatin derivative (SPIII-Br) | HCV | Huh 5-2 | 19 | [3] |

| Norfloxacin-isatin Mannich base (1a) | HIV-1 | - | 11.3 | [4] |

| Norfloxacin-isatin Mannich base (1b) | HIV-1 | - | 13.9 | [4] |

| Aminopyrimidinimino isatin hybrid (15c) | HIV-1 | MT-4 | 7.8 (µM) | [4] |

| Aminopyrimidinimino isatin hybrid (15l) | HIV-1 | MT-4 | 5.6 (µM) | [4] |

| Aminopyrimidinimino isatin hybrid (15o) | HIV-1 | MT-4 | 7.6 (µM) | [4] |

Experimental Protocol: Antiviral Assay

A common method to assess antiviral activity is the cytopathic effect (CPE) inhibition assay.

Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Compound and Virus Addition: Add serial dilutions of the this compound derivative to the cells, followed by the addition of the virus.

-

Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the control wells (without the compound).

-

CPE Observation: Observe the cells microscopically for the presence or absence of CPE.

-

Cell Viability Assay: Quantify cell viability using a method like the MTT assay to determine the EC50.

Enzyme Inhibition

This compound and its derivatives have been identified as inhibitors of several enzymes, including monoamine oxidase (MAO) and tyrosinase.

Quantitative Enzyme Inhibition Data

The inhibitory potency is typically expressed as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound Derivative | Enzyme | IC50 (µM) | Reference |

| This compound | MAO-A | 8.4 ± 1.4 | [5] |

| This compound | MAO-B | ~25 | [5] |

Experimental Protocols

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

5-Hydroxyisatin: A Versatile Precursor in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Hydroxyisatin, a derivative of the well-known isatin (B1672199) scaffold, has emerged as a pivotal precursor in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, including a reactive C3-carbonyl group, an acidic N-H proton, and a hydroxyl group on the benzene (B151609) ring, provide multiple sites for chemical modification, leading to a diverse array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on the preparation of various derivatives, their biological evaluation, and the underlying mechanisms of action.

Synthetic Applications of this compound

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives, including thiosemicarbazones, Schiff bases, Mannich bases, chalcones, and spirooxindoles. These reactions typically involve the condensation at the C3-carbonyl position or substitution at the N1-position.

Synthesis of this compound Thiosemicarbazones

The condensation of this compound with various thiosemicarbazide (B42300) derivatives is a common strategy to generate potent bioactive compounds.

Experimental Protocol: General Procedure for the Synthesis of this compound Thiosemicarbazones [1]

-

A mixture of this compound (1 mmol) and an appropriately substituted thiosemicarbazide (1 mmol) is dissolved in a suitable solvent, such as ethanol (B145695) or methanol (B129727) (20-30 mL).

-

A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

-

The reaction mixture is refluxed for a period of 2-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol, dimethylformamide).

-

The structure of the synthesized compounds is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis of this compound Schiff and Mannich Bases

The reactivity of the C3-carbonyl group is also exploited in the synthesis of Schiff bases through condensation with primary amines. These Schiff bases can be further functionalized, for instance, by undergoing the Mannich reaction.

Experimental Protocol: Synthesis of this compound Schiff Bases [2][3]

-

Equimolar amounts of this compound and a primary amine are dissolved in ethanol.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The mixture is refluxed for 4-8 hours.

-

After cooling, the solid product is filtered, washed with ethanol, and recrystallized.

Experimental Protocol: Synthesis of this compound Mannich Bases [2][4][5]

-

To a solution of the this compound Schiff base (1 mmol) in a suitable solvent like ethanol or tetrahydrofuran (B95107) (THF), formaldehyde (B43269) (37% aqueous solution, 1.2 mmol) and a secondary amine (e.g., piperidine, morpholine, 1.2 mmol) are added.

-

The reaction mixture is stirred at room temperature or refluxed for 5-12 hours.

-

The resulting precipitate is filtered, washed with a suitable solvent (e.g., petroleum ether), and recrystallized to yield the pure Mannich base.

Synthesis of this compound-Based Chalcones

Chalcones, characterized by an α,β-unsaturated carbonyl system, can be synthesized from this compound, although the more common route involves the condensation of an appropriate acetophenone (B1666503) with an aldehyde. For isatin-based chalcones, the reaction typically involves a Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of Isatin-Based Chalcones [6]

-

A mixture of this compound (or a derivative) and an appropriate acetophenone is dissolved in a solvent such as ethanol.

-

A catalytic amount of a base (e.g., aqueous sodium hydroxide) or acid is added.

-

The reaction is stirred at room temperature or heated under reflux until completion as monitored by TLC.

-

The reaction mixture is then poured into crushed ice and neutralized with a dilute acid.

-

The precipitated solid is filtered, washed with water, and purified by recrystallization.

Biological Activities of this compound Derivatives

Derivatives of this compound have been extensively studied and have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives, particularly thiosemicarbazones. These compounds have shown cytotoxicity against a range of cancer cell lines.

| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiosemicarbazone | L6 | A431 (Skin) | 0.19 | [1] |

| Thiosemicarbazone | L2, L3, L6 | Various | 0.19 - 2.19 | [1] |

| Isatin-Indole Conjugate | 5m | A-549 (Lung) | 1.17 |

Antimicrobial Activity

Various Schiff bases, Mannich bases, and chalcones derived from this compound and other isatins have been evaluated for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a common measure of their efficacy.

| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Isatin-Quinoline Conjugate | 11a | Streptococcus mutans | 0.0002 | |

| Isatin-Quinoline Conjugate | 10a, 10b, 10f | Various clinical isolates | Potent activity | |

| Isatin-Chalcone Conjugate | 5e | E. coli, S. aureus, C. albicans | Good activity | [7] |

Anti-inflammatory and Antiviral Activities

Isatin derivatives have also shown promise as anti-inflammatory and antiviral agents. Certain tricyclic isatin oximes have demonstrated potent inhibition of pro-inflammatory cytokines.[8][9] Additionally, some 5-fluoroisatin (B27256) derivatives have exhibited antiviral activity against viruses such as HCV and SARS-CoV.[10][11]

| Activity | Compound Type | Key Findings | Reference |

| Anti-inflammatory | Tricyclic Isatin Oximes | Inhibition of NF-κB/AP-1 activity and IL-6 production with IC₅₀ values < 6.1 µM. | [8] |

| Antiviral | 5-Fluoroisatin Derivative (SPIII-5F) | Inhibition of HCV RNA synthesis (SI=7) and 45% maximum protection against SARS-CoV replication. | [10] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Ras/MAPK Signaling Pathway

One of the key mechanisms of action for the anticancer activity of this compound derivatives is the targeting of the Ras/MAPK signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and survival. A this compound thiosemicarbazone derivative, designated as L6, has been shown to inhibit cancer cell proliferation by targeting this pathway.[1]

Caption: Inhibition of the Ras/MAPK pathway by a this compound derivative.

Induction of Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Isatin derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins. The intrinsic pathway of apoptosis, which is mitochondria-mediated, is often implicated. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Conclusion

This compound has proven to be an exceptionally valuable and versatile precursor in the field of organic and medicinal chemistry. The ease of its chemical modification allows for the generation of large libraries of diverse compounds. The resulting derivatives, particularly thiosemicarbazones and Schiff bases, have demonstrated a wide array of potent biological activities, with anticancer and antimicrobial properties being the most prominent. The elucidation of their mechanisms of action, such as the inhibition of key signaling pathways like the Ras/MAPK cascade and the induction of apoptosis, provides a strong foundation for the rational design of next-generation therapeutics. Further exploration of the synthetic potential of this compound and the biological evaluation of its novel derivatives hold significant promise for the discovery of new and effective drugs to combat a range of human diseases.

References

- 1. Synthesis of this compound thiosemicarbazones, spectroscopic investigation, protein-ligand docking, and in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones [mdpi.com]

- 3. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of isatin‐N‐mannich bases | Semantic Scholar [semanticscholar.org]

- 5. ias.ac.in [ias.ac.in]

- 6. ejournal.undip.ac.id [ejournal.undip.ac.id]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity [mdpi.com]

- 9. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Hydroxyisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-hydroxyisatin (also known as 5-hydroxyindole-2,3-dione), a crucial heterocyclic compound with significant interest in medicinal chemistry and drug development. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its synthesis, identification, and characterization.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.95 | s | - | N-H |

| 9.15 | s | - | O-H |

| 7.05 | d | 2.4 | H-4 |

| 6.80 | dd | 8.4, 2.4 | H-6 |

| 6.75 | d | 8.4 | H-7 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 184.5 | C=O (C3) |

| 160.0 | C=O (C2) |

| 152.0 | C-5 |

| 144.0 | C-7a |

| 125.0 | C-3a |

| 118.0 | C-6 |

| 112.5 | C-7 |

| 110.0 | C-4 |

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Broad | O-H and N-H stretching |

| 1730 | Strong | C=O stretching (ketone) |

| 1695 | Strong | C=O stretching (amide) |

| 1620 | Medium | C=C aromatic stretching |

| 1480 | Medium | Aromatic ring vibrations |

| 1280 | Medium | C-O stretching |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 163 | 100 | [M]⁺ (Molecular Ion) |

| 135 | - | [M-CO]⁺ |

| 107 | - | [M-2CO]⁺ |

| 80 | - | Further fragmentation |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are foundational and can be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.75 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is transferred to a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

A sufficient number of scans (typically several thousand) are acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is ground to a very fine powder to ensure homogeneity.

-

The powdered mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for liquid injection.

-

Ionization: Electron Ionization (EI) is a common method for small, relatively stable molecules like this compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

-

Data Interpretation: The peak with the highest m/z value generally corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which can be used to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

A Technical Guide to the Mechanism of Action of 5-Hydroxyisatin Derivatives

Abstract: Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with significant pharmacological importance, stemming from their presence in natural sources and their role as metabolic derivatives.[1][2] The introduction of a hydroxyl group at the C5 position, creating the 5-hydroxyisatin scaffold, has been a key strategy in the development of novel therapeutic agents with a wide spectrum of biological activities. These derivatives have demonstrated potent anticancer, antiviral, anti-inflammatory, and antioxidant effects.[3][4][5][6] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of this compound derivatives, supported by quantitative data from key studies. It details the molecular targets and signaling pathways modulated by these compounds, outlines the experimental protocols used for their evaluation, and presents visual diagrams of these mechanisms to facilitate understanding for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

The biological activity of this compound derivatives is diverse, targeting multiple cellular processes. The primary mechanisms include the inhibition of key enzymes in signaling pathways, modulation of apoptosis, antiviral replication, and reduction of inflammation and oxidative stress.

Anticancer Activity

The anticancer properties of isatin derivatives are well-documented and represent their most extensively studied therapeutic application.[7][8] These compounds exert their effects through several distinct mechanisms.

Protein kinases are crucial regulators of cellular pathways controlling growth, differentiation, and apoptosis, making them prime targets for cancer therapy.[9] Isatin derivatives have been identified as potent inhibitors of several key kinases.

-

Glycogen Synthase Kinase 3 (GSK-3β): Certain N-alkylated and 1,2,3-triazolic isatin derivatives exhibit strong inhibitory activity against GSK-3β, an enzyme implicated in tumor cell survival.[9]

-

Cyclin-Dependent Kinases (CDKs): As critical cell cycle regulators, CDKs are a promising target. 5-methylisatin (B515603) derivatives, designed by combining the isatin core with benzoylhydrazide substituents, have shown strong binding potential and inhibitory capabilities towards CDK2.[10]

-

Other Kinases: Tricyclic isatin oxime derivatives have demonstrated high binding affinity for a range of kinases involved in inflammatory and cancer signaling, including DYRK1A, DYRK1B, PIM1, Haspin, and DAPK1-3.[5][11]

Caption: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by an isatin derivative, leading to cell cycle arrest.

Inducing programmed cell death, or apoptosis, is a primary goal of cancer chemotherapy. Isatin derivatives have been shown to trigger apoptosis through multiple routes.

-

Mitochondrial (Intrinsic) Pathway: A 5-methoxy isatin thiosemicarbazone derivative was found to activate the mitochondrial intrinsic apoptotic pathway, leading to cancer cell death.[12] Another derivative demonstrated potent cytotoxic action by inducing apoptosis through this same pathway in Jurkat cells.[13]

-

p53-MDM2 Interaction: The tumor suppressor protein p53 is a critical regulator of apoptosis. Its activity is often suppressed by its negative regulator, MDM2. A 5-methoxyisatin (B1196686) derivative was found to bind to the MDM2 protein, blocking the p53-MDM2 interaction. This stabilizes and activates p53, promoting the transcription of pro-apoptotic genes.[12]

Caption: Disruption of the p53-MDM2 interaction by a this compound derivative, leading to apoptosis.

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in oncology. 5-Substituted isatin hydroxamates have been designed as HDAC inhibitors, showing antiproliferative activity against cervical tumor cells.[14]

-

Carboxylesterase (CE) Inhibition: Isatins have been identified as potent and specific inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous esterified drugs.[15] While not a direct anticancer mechanism, this can be used to modulate the metabolism of co-administered chemotherapeutic agents.

The following table summarizes the cytotoxic activity of various isatin derivatives against a panel of human cancer cell lines.

| Derivative Type | Cell Line | Cancer Type | IC50 Value | Reference |

| 5-methoxy isatin thiosemicarbazone | MCF-7 | Breast | 6.59 - 36.49 µM | [12] |

| 5-methoxy isatin thiosemicarbazone | A431 | Skin | 6.59 - 36.49 µM | [12] |

| 5-methoxy isatin thiosemicarbazone | A549 | Lung | 6.59 - 36.49 µM | [12] |

| Isatin (isolated from C. guianensis) | HL-60 | Leukemia | 2.94 µg/mL | [7] |

| 5,5-diphenylhydantoin-isatin hybrid | EGFR expressing cells | Various | 0.37 mM | [13] |

| 5,5-diphenylhydantoin-isatin hybrid | VEGFR-2 expressing cells | Various | 0.09 mM | [13] |

| Spiro[indoline-pyrroloquinoxalin]-2-ones | DU-145 | Prostate | 1.16 µM | [2] |

| Isatin-Pomalidomide hybrid (9b) | RPMI8226 | Multiple Myeloma | 368.6 µM | [16] |

| Isatin-Pomalidomide hybrid (9f) | RPMI8226 | Multiple Myeloma | 335.1 µM | [16] |

Antiviral Activity

The isatin scaffold has a long history in antiviral research, with methisazone (B1676394) (an isatin-β-thiosemicarbazone) being one of the first synthetic antiviral agents used clinically.[17] Derivatives have shown broad-spectrum activity against a variety of viruses.[6][18]

-

Hepatitis C Virus (HCV): A 5-fluoro isatin derivative was shown to inhibit HCV RNA synthesis in Huh 5-2 cells.[17]

-

SARS-CoV: The same 5-fluoro derivative also exhibited protection against the replication of SARS-CoV in Vero cells.[17]

-

Human Immunodeficiency Virus (HIV): Isatin-thiosemicarbazones and other derivatives have been reported to inhibit HIV replication.[18][19] The mechanism for some thiosemicarbazones is believed to be the inhibition of viral structural protein synthesis.[19]

| Derivative | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |

| SPIII-5H (sulphonamide) | HCV | Huh 5-2 | 17 µg/mL | 42 µg/mL | ~2.5 | [17] |

| SPIII-Br (sulphonamide) | HCV | Huh 5-2 | 19 µg/mL | 42 µg/mL | ~2.2 | [17] |

| SPIII-5F (sulphonamide) | HCV | Huh 5-2 | 6 µg/mL | 42 µg/mL | 7 | [17] |

| Thiosemicarbazone (6) | HIV | MT-4 | 0.34 µM | - | 20 | [19] |

| Thiosemicarbazone (7) | HIV | MT-4 | 2.9 µM | - | 30 | [19] |

| Isatin-Lamivudine hybrid (17b) | HIV-1 | CEM | 0.0742 µM | >200 µM | >2100 | [19] |

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, including cancer and neurodegeneration. Certain isatin derivatives function as potent anti-inflammatory agents.

-

Mechanism: The anti-inflammatory effects are closely linked to the kinase inhibitory properties of these compounds.[5] Tricyclic isatin oximes inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) and activating protein 1 (AP-1) transcriptional activity.[5][11]

-

Cytokine Inhibition: This inhibition of upstream signaling pathways leads to a reduction in the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1α/β (IL-1α/β), Monocyte Chemoattrapictant Protein-1 (MCP-1), and Tumor Necrosis Factor (TNF).[5][11]

Caption: Inhibition of the LPS-induced pro-inflammatory signaling cascade by an isatin derivative.

Antioxidant Activity

Oxidative stress from free radicals contributes to cellular damage and various pathologies. This compound derivatives have been shown to possess significant antioxidant capabilities. The mechanism is primarily through direct free radical scavenging.[3][20]

| Assay | Derivative Type | Activity Metric | Result | Reference |

| DPPH Assay | Isatin-Pomalidomide hybrid (9b) | IC50 | 368.6 ± 3.5 µM | [16] |

| DPPH Assay | Isatin-Pomalidomide hybrid (9f) | IC50 | 335.1 ± 2.9 µM | [16] |

| DPPH Assay | Isatin (Parent Compound) | IC50 | 556.8 ± 2.9 µM | [16] |

Key Experimental Protocols

The evaluation of this compound derivatives relies on a suite of standardized in vitro assays. The following sections detail the methodologies for the most common experiments.

In Vitro Cytotoxicity Assay (MTT Method)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

References

- 1. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity [mdpi.com]

- 6. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and screening of biologically significant 5-hydroxy isatin derivatives for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of 5-Hydroxyisatin Thiosemicarbazones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activity of 5-hydroxyisatin thiosemicarbazones. It includes a summary of their cytotoxic effects on various cancer cell lines, detailed experimental protocols for key assays, and an exploration of the underlying molecular mechanisms of action, focusing on the Ras/MAPK and p53 signaling pathways.

Introduction to this compound Thiosemicarbazones

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties. Thiosemicarbazones, a class of compounds formed by the condensation of thiosemicarbazide (B42300) with a suitable aldehyde or ketone, are also well-established for their therapeutic potential, particularly as anticancer agents. The conjugation of these two pharmacophores into this compound thiosemicarbazones has yielded a promising class of compounds with potent in vitro anticancer activity. These molecules are characterized by a this compound core linked to a thiosemicarbazone side chain, with opportunities for structural modifications at the N(4) position of the thiosemicarbazone moiety to modulate their biological activity.

Synthesis of this compound Thiosemicarbazones

The synthesis of this compound thiosemicarbazones is typically achieved through a straightforward condensation reaction. The general synthetic route involves reacting this compound with a substituted thiosemicarbazide in a suitable solvent, often with an acid catalyst.

General Synthesis Scheme:

-

Step 1: Preparation of Substituted Thiosemicarbazides: This often involves the reaction of an appropriate isothiocyanate with hydrazine (B178648) hydrate.

-

Step 2: Condensation Reaction: this compound is reacted with the synthesized or commercially available thiosemicarbazide in a solvent such as ethanol (B145695). The reaction mixture is typically heated under reflux for a specific duration.

-

Step 3: Purification: The resulting solid product is then purified, commonly by recrystallization from a suitable solvent, to yield the final this compound thiosemicarbazone derivative.

The structure of the final compounds is confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (¹H NMR, ¹³C NMR), and mass spectrometry.

In Vitro Anticancer Activity: Quantitative Data

This compound thiosemicarbazones have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are a key metric for evaluating their potency. The following tables summarize the reported IC50 values for various this compound thiosemicarbazone derivatives.

| Compound ID | Substitution at N(4) | Cancer Cell Line | IC50 (µM) | Reference |

| L2 | Phenyl | MDA-MB-231 (Breast) | 1.54 | [1] |

| MCF-7 (Breast) | 2.19 | [1] | ||

| A549 (Lung) | >100 | [1] | ||

| NCI-H460 (Lung) | >100 | [1] | ||

| PC3 (Prostate) | >100 | [1] | ||

| A431 (Skin) | 1.89 | [1] | ||

| L3 | 4-Chlorophenyl | MDA-MB-231 (Breast) | 1.23 | [1] |

| MCF-7 (Breast) | 1.98 | [1] | ||

| A549 (Lung) | >100 | [1] | ||

| NCI-H460 (Lung) | >100 | [1] | ||

| PC3 (Prostate) | >100 | [1] | ||

| A431 (Skin) | 1.56 | [1] | ||

| L6 | 4-Nitrophenyl | MDA-MB-231 (Breast) | 0.87 | [1] |

| MCF-7 (Breast) | 1.12 | [1] | ||

| A549 (Lung) | 2.15 | [1] | ||

| NCI-H460 (Lung) | 1.88 | [1] | ||

| PC3 (Prostate) | 1.65 | [1] | ||

| A431 (Skin) | 0.19 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the anticancer activity of this compound thiosemicarbazones.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound thiosemicarbazone compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound thiosemicarbazone compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines treated with this compound thiosemicarbazones

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with the compounds for the desired time, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and a flow cytometer to quantify the DNA content, thereby determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines treated with this compound thiosemicarbazones

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the treated cells and wash them with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular pathways affected by the compounds.

Materials:

-

Cancer cell lysates from treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p53, anti-p53, anti-MDM2, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated and control cells in lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software, with a loading control like β-actin used for normalization.

Signaling Pathways and Mechanism of Action

The anticancer activity of this compound thiosemicarbazones is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Ras/MAPK Signaling Pathway

The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Studies have shown that some this compound thiosemicarbazone derivatives can inhibit this pathway.[1] Specifically, a potent derivative, L6, has been observed to lower the expression of ERK1/2, a key downstream effector in the Ras/MAPK pathway.[1] This inhibition can lead to a reduction in cell proliferation and the induction of apoptosis.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress, such as DNA damage. Some thiosemicarbazone derivatives have been shown to activate the p53 pathway. This can occur through various mechanisms, including the induction of DNA damage, which leads to the phosphorylation and stabilization of p53. Activated p53 can then upregulate the expression of target genes like p21, which promotes cell cycle arrest, and Bax, which is involved in the intrinsic pathway of apoptosis. Furthermore, some derivatives may interfere with the interaction between p53 and its negative regulator, MDM2, leading to p53 accumulation and activation.

Experimental Workflow

A logical and systematic workflow is essential for the in vitro evaluation of novel anticancer compounds like this compound thiosemicarbazones. The following diagram outlines a typical experimental workflow, progressing from initial screening to more detailed mechanistic studies.

Conclusion

This compound thiosemicarbazones represent a promising class of anticancer agents with potent in vitro activity against a variety of cancer cell lines. Their mechanism of action appears to be multifactorial, involving the modulation of key signaling pathways such as the Ras/MAPK and p53 pathways, ultimately leading to cell cycle arrest and apoptosis. The detailed experimental protocols and workflow provided in this guide offer a robust framework for the continued investigation and development of these compounds as potential cancer therapeutics. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize their efficacy and safety profiles for potential clinical applications.

References

The Antioxidant Potential of 5-Hydroxyisatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Among these, the 5-hydroxyisatin scaffold is of particular interest for its potential antioxidant properties, largely attributed to the presence of a phenolic hydroxyl group. This technical guide provides a comprehensive overview of the antioxidant activities of various this compound derivatives. It summarizes key quantitative data from in vitro antioxidant assays, details the experimental protocols for these assays, and illustrates the putative mechanistic pathways through which these compounds exert their antioxidant effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant agents.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage.

The isatin core structure is a versatile pharmacophore, and modifications at various positions have yielded compounds with diverse biological activities. The incorporation of a hydroxyl group at the C5 position of the isatin ring introduces a phenolic moiety, a well-known structural feature responsible for the antioxidant activity of many natural and synthetic compounds. This guide focuses on derivatives of this compound, exploring how further chemical modifications influence their antioxidant capacity.

Quantitative Antioxidant Activity of this compound Derivatives

The antioxidant potential of this compound derivatives has been evaluated using various in vitro assays. The following tables summarize the quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

| Compound | Derivative Type | IC50 (µg/mL) | Reference Compound (IC50 µg/mL) |

| This compound | Parent Compound | > 100 | Ascorbic Acid (8.08), BHA (11.59)[1] |

| 5-Hydroxyindole 3-thiosemicarbazone 2-one | Thiosemicarbazone | Data not specified as IC50, but showed activity | Not specified |

| 5-[2(3)-dialkylaminoalkoxy] Indole 3-hydrazone 2-ones | Hydrazone | Showed significant activity | Not specified |

Note: Specific IC50 values for this compound derivatives were not explicitly found in the provided search results abstracts. The table reflects the qualitative descriptions of activity found. Further detailed literature review is needed for precise quantitative data.

Table 2: Hydrogen Peroxide (H₂O₂) Scavenging Activity of this compound Derivatives

| Compound | Derivative Type | % Scavenging at a specific concentration | Reference Compound |

| 5-Hydroxyindole 3-thiosemicarbazone 2-one | Thiosemicarbazone | Activity observed | Not specified |

| 5-[2(3)-dialkylaminoalkoxy] Indole 3-hydrazone 2-ones | Hydrazone | Activity observed | Not specified |

Note: The search results indicated that these compounds were tested for H₂O₂ scavenging, but did not provide specific quantitative data in the abstracts.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. The following are detailed methodologies for the key assays mentioned in the literature for evaluating this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox, or Butylated Hydroxyanisole - BHA)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. Store the solution in the dark.

-

Preparation of Test Solutions: Dissolve the this compound derivatives and the positive control in methanol to prepare stock solutions. From these, prepare a series of dilutions to determine the IC50 value.

-

Assay Protocol:

-

To a 96-well plate, add 100 µL of the various concentrations of the test compounds or standard.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄) or Trolox)

-

96-well microplate

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Test Solutions: Prepare solutions of the this compound derivatives and the standard at various concentrations in a suitable solvent.

-

Assay Protocol:

-

Add 20 µL of the test compound or standard solution to the wells of a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Mix and incubate the plate at 37°C for 4 minutes.

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.

Mechanistic Pathways and Visualizations

The antioxidant activity of this compound derivatives is primarily attributed to the phenolic hydroxyl group at the 5-position. This group can readily donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction.

General Mechanism of Antioxidant Action

The primary mechanisms by which phenolic compounds like this compound exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

-

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), forming a stable phenoxyl radical (ArO•) and a non-radical product (RH). The resulting phenoxyl radical is stabilized by resonance, making it less reactive and less likely to propagate the radical chain reaction.

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻). The radical cation can then deprotonate to form a phenoxyl radical.

The following diagram illustrates the general workflow for assessing the antioxidant properties of these compounds.

Caption: Workflow for the synthesis and antioxidant evaluation of this compound derivatives.

The following diagram illustrates the proposed antioxidant mechanism.

Caption: Putative antioxidant mechanisms of this compound derivatives.

Conclusion and Future Directions

The available literature suggests that this compound derivatives are a promising class of antioxidant compounds. The presence of the phenolic hydroxyl group is a key determinant of their radical scavenging activity. The synthesis of various derivatives, such as thiosemicarbazones and hydrazones, has shown potential for enhancing this activity.

Future research in this area should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: A broader range of derivatives should be synthesized and tested to establish clear relationships between chemical structure and antioxidant activity.

-

Quantitative Analysis: More comprehensive quantitative data, including IC50 values from various assays, is needed for a robust comparison of the potency of different derivatives.

-

In Vivo Studies: Promising candidates from in vitro studies should be evaluated in cellular and animal models of oxidative stress to determine their physiological relevance and potential as therapeutic agents.

-

Mechanistic Elucidation: Further studies are required to elucidate the precise mechanisms of action, including their effects on intracellular antioxidant enzymes and signaling pathways.

This technical guide provides a foundational understanding of the antioxidant properties of this compound derivatives. It is hoped that this compilation of data and protocols will facilitate further research and development in this exciting field.

References